molecular formula C26H25FN2O2 B401040 2-fluoro-N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide CAS No. 331260-52-7

2-fluoro-N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide

Cat. No.: B401040
CAS No.: 331260-52-7
M. Wt: 416.5g/mol
InChI Key: WJMKAUYKXYKQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting with an aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amidation: The final step involves the formation of the amide bond between the quinoline derivative and the benzamide moiety, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the propanoyl moiety can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of alcohol derivatives from the reduction of the carbonyl group.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. This compound may exhibit similar biological activities and can be used in the development of new drugs.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. Quinoline derivatives are known for their ability to interact with various biological targets, making them promising candidates for drug development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, and other proteins, modulating their activity. The fluorine atom may enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinidine: An antiarrhythmic agent derived from quinine.

    Ciprofloxacin: A fluoroquinolone antibiotic.

Uniqueness

Compared to these compounds, 2-fluoro-N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide may offer unique properties such as enhanced biological activity, improved pharmacokinetic profile, and increased chemical stability due to the presence of the fluorine atom and the specific substitution pattern on the quinoline core.

Properties

CAS No.

331260-52-7

Molecular Formula

C26H25FN2O2

Molecular Weight

416.5g/mol

IUPAC Name

2-fluoro-N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylbenzamide

InChI

InChI=1S/C26H25FN2O2/c1-3-25(30)28-18(2)17-24(21-14-8-10-16-23(21)28)29(19-11-5-4-6-12-19)26(31)20-13-7-9-15-22(20)27/h4-16,18,24H,3,17H2,1-2H3

InChI Key

WJMKAUYKXYKQFP-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)C4=CC=CC=C4F)C

Canonical SMILES

CCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)C4=CC=CC=C4F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.